

Core Chemical Structure and Properties

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Compound of Interest

Compound Name: EMD638683

Cat. No.: B607298

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EMD638683 is a small molecule inhibitor with the chemical formula C₁₈H₁₈F₂N₂O₄ and a molecular weight of 364.34 g/mol .[1][2] Its structure is formally named N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.[2][3]

Identifier	Value
IUPAC Name	N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide[2]
CAS Number	1181770-72-8[1][2][3][4]
Molecular Formula	C18H18F2N2O4[1][2][3]
Molecular Weight	364.34[1][2]
Canonical SMILES	CCc1c(C)c(O)cc(c1)C(=O)NNC(=O)C(O)c1cc(F)cc(F)c1[2]
Isomeric SMILES	CC1=C(CC)C(C(NNC(INVALID-LINK C2=CC(F)=CC(F)=C2)=O)=O)=CC=C1O[5][6]
InChl Key	SSNAPUUWBPZGOY-UHFFFAOYSA-N[3]

Mechanism of Action and Biological Activity

EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.[2] The primary mechanism of action involves the inhibition of SGK1-dependent



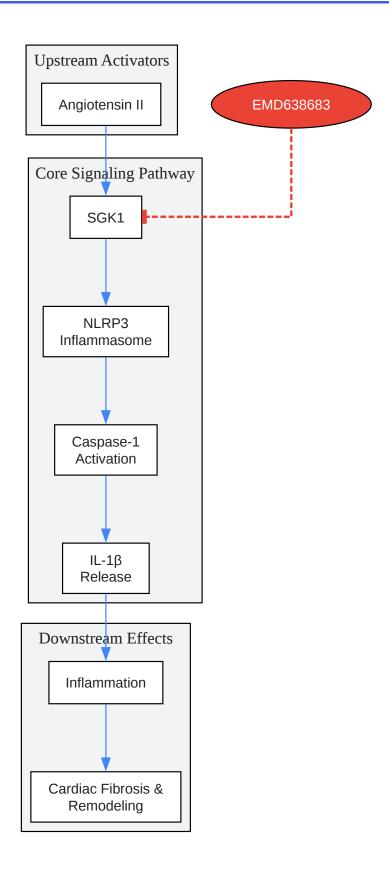




phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[1] [7][8] While highly selective for SGK1, **EMD638683** also demonstrates inhibitory effects on other related kinases.[1][2][8]

Its biological activities include antihypertensive and anti-tumor effects.[4] It has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the NLRP3 inflammasome.[9] Furthermore, it augments radiation-induced apoptosis in colon carcinoma cells.[1][3]





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EMD638683 inhibition of the Ang II-induced pro-fibrotic pathway.



Quantitative Efficacy Data

The inhibitory potency of **EMD638683** has been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity

Target	Assay Type	Value	Reference
SGK1	Cell-free kinase assay	IC50 = 3 μM	[1][2][4][7]
NDRG1 Phosphorylation	HeLa cell-based assay	$IC_{50} = 3.35 \pm 0.32 \mu\text{M}$	[1][8]
SGK1	Biochemical kinase assay (at 1 μM)	85% inhibition	[2]
SGK2	Biochemical kinase assay (at 1 μM)	71% inhibition	[2]
SGK3	Biochemical kinase assay (at 1 μM)	75% inhibition	[2]
MSK1	Biochemical kinase assay	IC50 ≤ 1 μM	[2]
PRK2	Biochemical kinase assay	IC50 ≤ 1 μM	[2]

Table 2: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension

Data from a monocrotaline (MCT)-induced pulmonary vascular remodeling model in rats treated with 20 mg/kg **EMD638683**.[1]



Parameter	Vehicle Control	EMD638683 Treated	P-value
Right Ventricular Systolic Pressure (RVSP)	28.2 ± 3.1 mmHg	15.8 ± 2.5 mmHg	<0.05
Right Ventricular Hypertrophy Index (RVHI)	0.41 ± 0.06	0.27 ± 0.02	<0.05

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings.

In Vitro NDRG1 Phosphorylation Inhibition Assay[8]

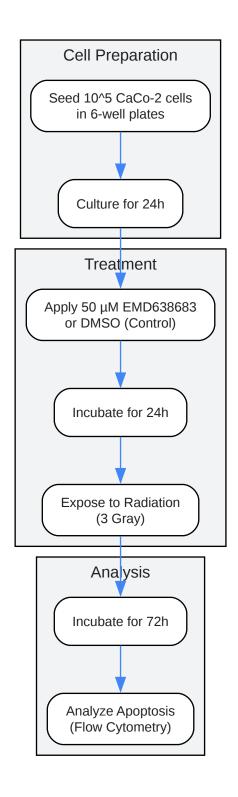
This assay quantifies the ability of **EMD638683** to inhibit the SGK1-mediated phosphorylation of its downstream target, NDRG1.

- Cell Culture: Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of 10⁵ cells per well. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: A 100X stock solution of EMD638683 in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations. A vehicle control using 1% DMSO is run in parallel.
- Incubation: Cells are incubated with the compound for an additional 24 hours under the same culture conditions.
- Analysis: Following incubation, cell lysates are collected, and the abundance of phosphorylated NDRG1 is determined, typically via Western Blotting or a specific immunoassay, to calculate the IC₅₀ value.

In Vitro Radiation-Induced Apoptosis Assay[1]



This protocol assesses the synergistic effect of **EMD638683** on apoptosis in cancer cells following radiation.



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Workflow for the in vitro radiation-induced apoptosis assay.

In Vivo Antihypertensive Efficacy Study[7][8]

This animal model evaluates the ability of **EMD638683** to counteract hypertension associated with hyperinsulinemia.

- Animal Model: Mice are fed a diet containing 10% fructose and given isotonic saline to drink, inducing a state of hyperinsulinemia and salt-sensitive hypertension. SGK1 knockout mice are used as a negative control.
- Drug Administration: EMD638683 is mixed into the chow at a concentration of 4460 ppm, resulting in an approximate daily dose of 600 mg/kg.
- Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at baseline and after 24 hours of treatment, as well as over a chronic 4-week period.
- Metabolic Analysis: Mice are housed in metabolic cages to facilitate the collection of urine.
 Urinary flow rate and electrolyte (Na+) concentrations are determined using flame photometry to assess renal function.
- Data Analysis: Blood pressure and urinary excretion data from treated groups are compared to untreated controls and SGK1 knockout mice to determine the compound's efficacy and dependency on SGK1.

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